

# Technical Guide: Synthesis and Characterization of 5-(Hydroxymethyl)-2-iodophenol

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## Compound of Interest

Compound Name: **5-(Hydroxymethyl)-2-iodophenol**

Cat. No.: **B1320510**

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For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **5-(Hydroxymethyl)-2-iodophenol**, a valuable intermediate in organic synthesis and drug discovery.

## Compound Overview

**5-(Hydroxymethyl)-2-iodophenol** (CAS No: 773869-57-1) is a substituted phenol derivative. Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom, making it a versatile building block for introducing these functionalities into more complex molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

## Physicochemical Properties

The key physical and chemical properties of **5-(Hydroxymethyl)-2-iodophenol** are summarized in the table below.

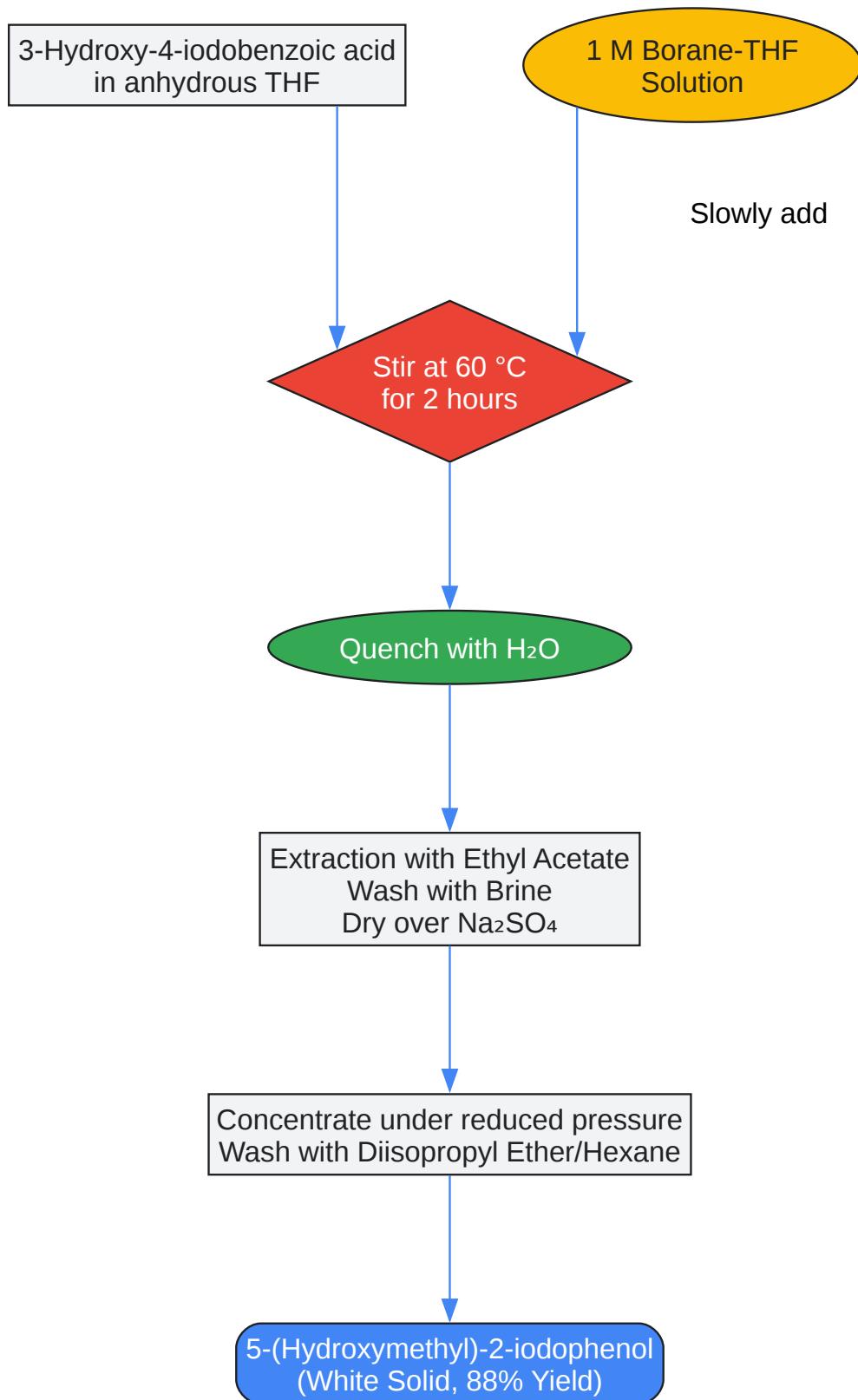
| Property          | Value   | Reference                               |
|-------------------|---|---|
| CAS Number        | 773869-57-1                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> IO <sub>2</sub> | <a href="#">[3]</a>                     |
| Molecular Weight  | 250.04 g/mol                                  | <a href="#">[2]</a>                     |
| IUPAC Name        | 5-(hydroxymethyl)-2-iodophenol                | <a href="#">[2]</a>                     |
| Synonym           | 3-Hydroxy-4-iodobenzyl alcohol                | <a href="#">[1]</a>                     |
| Physical Form     | Solid   |   |
| Purity            | Typically ≥95%                                | <a href="#">[2]</a>                     |
| Storage           | 2-8°C, inert atmosphere, keep in dark place   | <a href="#">[2]</a>                     |

## Synthesis Protocol

The most commonly cited synthesis of **5-(Hydroxymethyl)-2-iodophenol** involves the reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

## Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.

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Caption: Workflow for the synthesis of **5-(Hydroxymethyl)-2-iodophenol**.

## Experimental Protocol

This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[[1](#)]

### Materials:

- 3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)
- Anhydrous Tetrahydrofuran (THF) (160 mL)
- 1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Diisopropyl ether
- Hexane
- Deionized water

### Procedure:

- To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[[1](#)]
- Stir the reaction mixture at 60 °C for 2 hours.[[1](#)]
- Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).
- Upon completion, carefully quench the reaction by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (2x).[[1](#)]

- Combine the organic phases and wash with saturated brine.[1]
- Dry the organic layer over anhydrous sodium sulfate.[1]
- Remove the solvent by concentration under reduced pressure.[1]
- Wash the resulting residue with diisopropyl ether and hexane to yield **5-(hydroxymethyl)-2-iodophenol** as a white solid (17.4 g, 88% yield).[1]

## Characterization Data

The structure and purity of the synthesized **5-(Hydroxymethyl)-2-iodophenol** can be confirmed by various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (CDCl<sub>3</sub>): The proton NMR spectrum provides key structural information. The assignments are based on the data reported for the compound synthesized via the described protocol.[1]

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity                | Integration | Coupling<br>Constant (J)<br>Hz | Assignment           |
|------------------------------------|-----------------------------|-------------|--------------------------------|----------------------|
| 7.63                               | Doublet (d)                 | 1H          | 7.8                            | Ar-H (H6)            |
| 7.01                               | Doublet (d)                 | 1H          | 1.5                            | Ar-H (H4)            |
| 6.70                               | Doublet of<br>Doublets (dd) | 1H          | 7.8, 1.5                       | Ar-H (H5)            |
| 5.33                               | Singlet (s)                 | 1H          | -                              | Ar-OH                |
| 4.64                               | Singlet (s)                 | 2H          | -                              | -CH <sub>2</sub> -OH |
| 1.69                               | Broad (br)                  | 1H          | -                              | -CH <sub>2</sub> -OH |

<sup>13</sup>C NMR: Experimental data is not widely available. The predicted chemical shifts for the carbon atoms are as follows:

- Aromatic C-I: ~90-100 ppm
- Aromatic C-H: ~115-135 ppm
- Aromatic C-OH: ~150-155 ppm
- Aromatic C-CH<sub>2</sub>OH: ~140-145 ppm
- -CH<sub>2</sub>OH: ~60-65 ppm

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. While experimental spectra are not readily available in the literature, predicted data for various adducts have been calculated.<sup>[3]</sup>

| Adduct              | Predicted m/z |
|---------------------|---------------|
| [M+H] <sup>+</sup>  | 250.95636     |
| [M+Na] <sup>+</sup> | 272.93830     |
| [M-H] <sup>-</sup>  | 248.94180     |
| [M] <sup>+</sup>    | 249.94853     |

## Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic absorption bands for **5-(Hydroxymethyl)-2-iodophenol** include:

- O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm<sup>-1</sup>.
- Aromatic C-H Stretch: Peaks typically appear just above 3000 cm<sup>-1</sup>.
- C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm<sup>-1</sup> region.
- Aromatic C=C Bending: Peaks in the 1450-1600 cm<sup>-1</sup> region.

## Safety Information

**5-(Hydroxymethyl)-2-iodophenol** is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[2]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

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## References

- 1. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]
- 2. 5-(Hydroxymethyl)-2-iodophenol | 773869-57-1 [sigmaaldrich.com]
- 3. PubChemLite - 5-(hydroxymethyl)-2-iodophenol (C7H7IO2) [pubchemlite.lcsb.uni.lu]
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